1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a pyrazine ring fused to an indazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pyrazin-2-amine with a suitable diketone, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
- 1-(Pyrazin-2-yl)ethylidenehydrazine
- 1-(Pyrazin-2-yl)guanidine
- 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Comparison: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused indazole-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-pyrazin-2-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C11H10N4O/c16-10-3-1-2-9-8(10)6-14-15(9)11-7-12-4-5-13-11/h4-7H,1-3H2 |
InChI Key |
QYSVOBROASIMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC=CN=C3)C(=O)C1 |
Origin of Product |
United States |
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